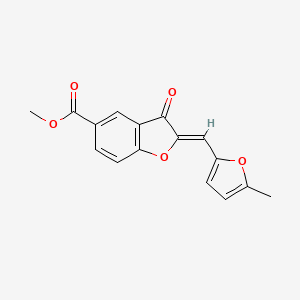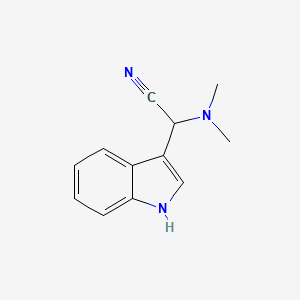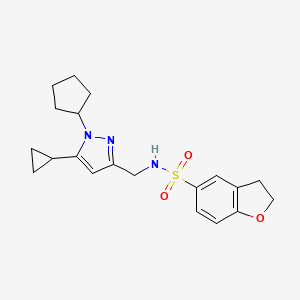
N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the IUPAC name N-(1-methyl-1H-indazol-5-yl)thiourea . It has a molecular weight of 206.27 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazoles, which are part of the structure of “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is represented by the linear formula C9H10N4S . The InChI code for the compound is 1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) .Physical And Chemical Properties Analysis
“N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . The compound’s linear formula is C9H10N4S .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Thiourea derivatives, including those similar to N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea, have been extensively studied for their potential in drug research, particularly in developing anticancer agents. For instance, novel 1-benzoyl-3-methyl thiourea derivatives demonstrated significant in vitro cytotoxicity against HeLa cell lines, surpassing the efficacy of hydroxyurea (Ruswanto et al., 2015).
Antifungal and Yeast Inhibition
- Certain N-benzoyl-N'-alkylthioureas, closely related to the target compound, have shown considerable activity against fungi and yeast, like Penicillium digitatum and Saccharomyces cerevisiae. This suggests their potential as antifungal agents (del Campo et al., 2004).
Structural and Vibrational Characterization
- Studies involving similar thiourea derivatives have focused on their structural and vibrational properties, contributing to a deeper understanding of their chemical behavior and potential applications in various fields, including material sciences and molecular electronics (Lestard et al., 2015).
Synthesis and Conversion into Other Compounds
- Research has also delved into the synthesis of N-benzoyl-N'-substituted thioureas and their conversion into other valuable compounds, demonstrating the versatility and utility of these thiourea derivatives in synthetic chemistry (Brindley et al., 1987).
Selective Metal Extraction
- N-benzoyl-N',N'-diheptadecylthiourea, a similar compound, has shown high selectivity in extracting toxic metals like mercury, indicating its potential in environmental applications and metal recovery processes (Fontàs et al., 2005).
Antibacterial Activity
- New N-benzoyl-N'-triazine thiourea derivatives have been synthesized and demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria, indicating the compound's potential in developing new antibacterial agents (Marzi et al., 2019).
Safety and Hazards
The safety information available for “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
N-[(1-methylindazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-14-8-7-13(9-12(14)10-17-20)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCJEBIFPQTDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pyridine-3-carboxylate](/img/structure/B2847687.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)
![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)

![2-[5-amino-4-(benzenesulfonyl)-3-[(3-fluorophenyl)amino]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2847698.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)

![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)
![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)
